2-Methyl-6-nitroquinazoline
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Overview
Description
2-Methyl-6-nitroquinazoline is a nitrogen-containing heterocyclic compound belonging to the quinazoline family. Quinazolines are known for their diverse biological activities and are used as building blocks in the synthesis of various pharmacologically active molecules . The presence of a nitro group at the 6th position and a methyl group at the 2nd position makes this compound a compound of interest in medicinal chemistry and other scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-6-nitroquinazoline typically involves the nitration of quinazoline derivatives. One common method is the reaction of 2-methylquinazoline with fuming nitric acid in concentrated sulfuric acid, which introduces the nitro group at the 6th position . The reaction is carried out under controlled temperature conditions to ensure the selective nitration of the desired position.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-6-nitroquinazoline undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents.
Common Reagents and Conditions:
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Oxidation: Potassium permanganate in acidic conditions.
Major Products Formed:
Reduction: 2-Methyl-6-aminoquinazoline.
Substitution: 2-Methyl-6-methoxyquinazoline.
Oxidation: 2-Carboxy-6-nitroquinazoline.
Scientific Research Applications
2-Methyl-6-nitroquinazoline has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex quinazoline derivatives.
Industry: Used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of 2-Methyl-6-nitroquinazoline involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to cytotoxic effects. In cancer cells, it may inhibit key enzymes involved in cell proliferation and survival, thereby exerting its anticancer effects . The exact molecular pathways and targets are still under investigation, but it is known to affect pathways related to oxidative stress and DNA damage.
Comparison with Similar Compounds
2-Methyl-6-nitroquinazoline can be compared with other quinazoline derivatives such as:
2-Methyl-4H-benzo[d][1,3]oxazin-4-one: Used as an intermediate in the synthesis of quinazoline derivatives.
6-Nitroquinazoline: Lacks the methyl group at the 2nd position, which may affect its biological activity and chemical reactivity.
2,4-Diamino-6-iodo-quinazoline: Known for its anticancer properties and used in the development of targeted therapies.
The presence of the nitro group at the 6th position and the methyl group at the 2nd position makes this compound unique in terms of its chemical reactivity and potential biological activities.
Properties
Molecular Formula |
C9H7N3O2 |
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Molecular Weight |
189.17 g/mol |
IUPAC Name |
2-methyl-6-nitroquinazoline |
InChI |
InChI=1S/C9H7N3O2/c1-6-10-5-7-4-8(12(13)14)2-3-9(7)11-6/h2-5H,1H3 |
InChI Key |
WBURFMASSIDORT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C2C=C(C=CC2=N1)[N+](=O)[O-] |
Origin of Product |
United States |
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